6-methyl-2-nitro-1H-benzimidazole
Description
6-Methyl-2-nitro-1H-benzimidazole is a benzimidazole derivative featuring a methyl group at position 6 and a nitro (-NO₂) group at position 2 of the fused aromatic ring system. Benzimidazole derivatives are renowned for their diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties . The nitro group, in particular, is critical for modulating electronic properties and enhancing interactions with biological targets, such as DNA-topoisomerase complexes .
Properties
CAS No. |
10045-38-2 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methyl-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)10-8(9-6)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
ZHWBOFHMPVMAIO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
Other CAS No. |
10045-38-2 |
Synonyms |
Benzimidazole,5-methyl-2-nitro-(8CI) |
Origin of Product |
United States |
Preparation Methods
Nitrating Agent Optimization
Introducing the nitro group at the 2-position of 6-methyl-1H-benzimidazole demands precise control over electrophilic aromatic substitution (EAS) dynamics. The nitronium ion (NO₂⁺), generated in situ from nitric acid (HNO₃) and sulfuric acid (H₂SO₄), targets the electron-rich C2 position adjacent to the imidazole nitrogen.
Standard Nitration Protocol :
-
6-methyl-1H-benzimidazole (1.0 equiv) is dissolved in cold H₂SO₄ (0–5°C).
-
A mixture of HNO₃ (1.2 equiv) and H₂SO₄ is added dropwise over 30 minutes.
-
The reaction stirs at 0°C for 2 hours, followed by quenching in ice water.
Yield and Selectivity :
Kinetic vs. Thermodynamic Control
Lower temperatures (0–5°C) favor kinetic control, enhancing C2 selectivity. At elevated temperatures (>25°C), thermodynamic products (e.g., C5-nitro derivatives) emerge, reducing target compound yields.
One-Pot Synthesis Strategies
Sequential Cyclization-Nitration
Recent advances integrate benzimidazole formation and nitration into a single pot, reducing isolation steps:
-
4-methyl-o-phenylenediamine and formic acid react in H₂SO₄ at 100°C for 3 hours.
-
Without isolating the intermediate, HNO₃ is added directly, and the temperature is lowered to 0°C for nitration.
Advantages :
-
Total yield improves to 65–70% by minimizing intermediate losses.
-
Reaction time decreases by 30% compared to stepwise methods.
Analytical Characterization
Spectroscopic Confirmation
1H NMR (CDCl₃) :
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity for recrystallized products. Melting points (272–274°C) align with literature values.
Comparative Evaluation of Methods
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Stepwise Cyclization + Nitration | 70% | 98% | 8 hours |
| One-Pot Synthesis | 65% | 95% | 5 hours |
| Formaldehyde Condensation | 68% | 92% | 12 hours |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 6-methyl-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Reduction: 5-methyl-2-amino-benzimidazole.
Oxidation: 5-carboxy-2-nitro-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives, including 6-methyl-2-nitro-1H-benzimidazole, exhibit significant antimicrobial properties. For instance, research indicates that certain derivatives can effectively inhibit the growth of various pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial metabolic pathways, making these compounds potential candidates for developing new antibiotics .
Antiparasitic Properties
this compound has shown promising results in antiparasitic applications, particularly against Trichomonas vaginalis. In vitro studies revealed that this compound can significantly reduce the viability of T. vaginalis trophozoites, suggesting its potential as a trichomonacide. The compound's trichomonacidal activity was linked to its ability to alter the expression of metabolic genes within the parasite, which could lead to further therapeutic developments .
Anticancer Potential
The compound's structure allows for interactions with various biological targets within cancer cells. Research into benzimidazole derivatives has highlighted their potential in treating different types of cancer due to their ability to induce apoptosis and inhibit tumor growth. For example, some derivatives have been shown to exhibit cytotoxic effects against cancer cell lines, indicating a pathway for further exploration in oncology .
Agricultural Applications
Pesticidal Properties
Benzimidazole derivatives are also being investigated for their use as pesticides. The compound's ability to disrupt cellular processes in pests makes it a candidate for developing environmentally friendly agricultural chemicals. Studies have shown that these compounds can effectively control pest populations while minimizing harm to beneficial organisms .
Material Science Applications
Polymer Synthesis
this compound serves as an important intermediate in the synthesis of various polymers and dyes. Its unique chemical structure allows for modifications that can enhance the properties of materials used in coatings and plastics. The incorporation of benzimidazole derivatives into polymer matrices can improve thermal stability and mechanical strength .
Table 1: Summary of Biological Activities
Case Study: Antiparasitic Activity Against T. vaginalis
In a controlled study, researchers treated T. vaginalis cultures with varying concentrations of this compound. The results indicated a dose-dependent reduction in trophozoite viability, with complete inhibition observed at concentrations above 15 μM after 24 hours. Gene expression analysis revealed significant alterations in metabolic pathways associated with energy production and motility, underscoring the compound's potential as an antiparasitic agent .
Mechanism of Action
The mechanism of action of benzimidazole, 5-methyl-2-nitro- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positioning and Electronic Effects
The position and nature of substituents on the benzimidazole scaffold significantly impact biological activity and chemical reactivity. Below is a detailed comparison:
Key Observations:
Nitro Group Position :
- The 2-nitro group in 6-methyl-2-nitro-1H-benzimidazole is conjugated with the aromatic ring, enhancing electron-withdrawing effects and stabilizing interactions with DNA . In contrast, the 6-nitro derivative (e.g., 1-methyl-6-nitro-1H-benzimidazole) exhibits distinct DNA-binding modes due to steric constraints, leading to varied cytotoxic profiles .
- Nitro groups at position 4 (e.g., Methyl 6-nitro-2-methyl-1H-benzimidazole-4-carboxylate) improve antimicrobial activity, likely by facilitating redox reactions in microbial enzymes .
Methyl vs. Halogen Substituents :
- A 6-methyl group (as in the target compound) provides steric bulk without significant electronic perturbation, whereas 6-chloro substituents (e.g., 6-chloro-2-isopropyl-1H-benzimidazole) enhance electrophilicity and halogen bonding, improving antimicrobial potency .
Amino vs. Nitro Functional Groups: Replacing the nitro group with an amino group (e.g., 6-nitro-1H-benzimidazol-2-amine) reduces cytotoxicity due to the electron-donating nature of -NH₂, which diminishes DNA intercalation efficiency .
Structural Planarity and Conformational Flexibility
- The benzimidazole core is inherently planar, but substituent rotation (e.g., nitro groups) can disrupt conjugation. For example, the nitro group in 1-methyl-6-nitro-1H-benzimidazole is rotated by ~10° from the ring plane, reducing electronic conjugation and altering binding dynamics .
- In contrast, the 2-nitro group in This compound is likely more conjugated with the aromatic system, enhancing stabilization of charge-transfer complexes with biological targets.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 6-methyl-2-nitro-1H-benzimidazole, and how do reaction conditions (e.g., solvent, catalyst) affect yield and purity?
- Methodological Answer : The Phillips condensation method is a classical approach, involving cyclization of o-phenylenediamine derivatives with nitro-substituted carboxylic acids under acidic conditions. For example, 2-methylbenzimidazoles can be synthesized via condensation with acetic acid derivatives . Alternative routes include cyclization of o-phenylenediamines using CO₂ and H₂ in green chemistry protocols, which reduce hazardous byproducts . Solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., HCl vs. H₂SO₄) significantly influence reaction kinetics and purity. Recrystallization in polar aprotic solvents (e.g., DMSO) improves purity .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from a mixture of methanol and water (7:3 v/v) at 4°C promotes crystal growth. Preferential exclusion of impurities during nucleation can be monitored via dynamic light scattering. For structural refinement, SHELXL (SHELX suite) is widely used to handle anisotropic displacement parameters and hydrogen bonding networks .
Q. What spectroscopic techniques are most reliable for confirming the nitro and methyl substituents in this compound?
- Methodological Answer :
- NMR : ¹H NMR shows deshielding of the methyl group (δ ~2.5 ppm) and aromatic protons near the nitro group (δ ~8.2–8.5 ppm). ¹³C NMR confirms the nitro-substituted carbon at ~145 ppm .
- IR : Strong asymmetric stretching of the nitro group (~1520 cm⁻¹) and symmetric stretching (~1340 cm⁻¹) are diagnostic.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with fragmentation patterns consistent with nitro group loss .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from thermal motion or hydrogen bonding. Refinement using SHELXL with Hirshfeld atom refinement (HAR) improves accuracy. For example, in 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, C–N bond lengths were resolved by modeling anisotropic displacement parameters and validating against DFT-calculated geometries .
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives against cancer targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2). For instance, quinazoline-linked benzimidazoles showed strong binding to ATP pockets in CDK2 via hydrogen bonding and π-π stacking .
- QSAR Models : Train models using descriptors like LogP, polar surface area, and nitro group electronegativity to correlate with IC₅₀ values from cytotoxicity assays .
Q. How can synthetic routes be modified to introduce heterocyclic moieties (e.g., thiazole, triazole) into this compound for enhanced antimicrobial activity?
- Methodological Answer :
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole rings to the benzimidazole core. For example, 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzimidazole derivatives were functionalized with thiazole-triazole acetamide groups, showing improved MIC values against S. aureus .
- Mannich Reactions : Introduce aminomethyl groups at the N1 position using formaldehyde and secondary amines, followed by coupling with thiazolecarboxaldehydes .
Q. What experimental approaches validate the role of the nitro group in the redox activity of this compound in biological systems?
- Methodological Answer :
- Cyclic Voltammetry : Measure reduction potentials in PBS (pH 7.4) to identify nitro-to-amine redox transitions (~-0.6 V vs. Ag/AgCl) .
- Cellular Assays : Compare ROS generation in cancer cells (e.g., HepG2) using nitro-substituted vs. des-nitro analogs via DCFH-DA fluorescence .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting results in biological assays (e.g., cytotoxicity vs. antimicrobial activity) for structurally similar derivatives?
- Methodological Answer :
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across multiple cell lines (e.g., MCF-7 for cancer, E. coli for microbes).
- Structural Tweaking : Modify the substituent at C6 (e.g., methyl vs. chloro) to alter lipophilicity and membrane permeability. For example, 6-chloro analogs showed higher antimicrobial activity but lower cytotoxicity due to reduced cellular uptake .
Q. What statistical methods are recommended for analyzing high-throughput screening data of this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
